N4-(furan-2-ylmethyl)-N2-phenylquinazoline-2,4-diamine hydrochloride
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Overview
Description
“N4-(furan-2-ylmethyl)-N2-phenylquinazoline-2,4-diamine hydrochloride” is a chemical compound . It is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities .
Synthesis Analysis
The synthesis of furan-based compounds involves various methods. One such method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .Molecular Structure Analysis
The molecular structure of furan-based compounds can be confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals of the compounds can be measured by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis
Furan and its derivatives have a broad spectrum of chemical reactions. For instance, furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been used in the manufacture of various compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of furan-based compounds can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The compound “this compound” has a molecular weight of 301.3 g/mol .Scientific Research Applications
Pro-Drug Development and Cancer Research
A study by Berry et al. (1997) explores the potential of the 5-nitrofuran-2-ylmethyl group as a bioreductively activated pro-drug system. This research highlights the synthesis of substituted isoquinolin-1-ones and their cyclisation, where arylmethylation occurs exclusively at nitrogen. The study suggests applications of these compounds as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumours, indicating a novel approach in cancer treatment (Berry, Watson, Whish, & Threadgill, 1997).
Antitumor Activity
Zhang et al. (2019) discuss novel 4-arylaminoquinazoline derivatives with antitumor activities, particularly highlighting compounds with N,N-diethyl(aminoethyl)amino moiety. These compounds show potent antiproliferative activities against tumor cells and inhibit the activity of wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK), marking significant progress in the development of anti-cancer drugs (Zhang et al., 2019).
Chemical Synthesis and Molecular Modeling
Kandinska et al. (2006) detail the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, exploring the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine. This study contributes to the chemical synthesis field by providing insights into the production of compounds with potential pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006).
Mechanism of Action
Target of Action
Furan derivatives, a key structural component of this compound, have been widely studied for their broad range of biological and pharmacological properties . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic advantages .
Properties
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-N-phenylquinazoline-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O.ClH/c1-2-7-14(8-3-1)21-19-22-17-11-5-4-10-16(17)18(23-19)20-13-15-9-6-12-24-15;/h1-12H,13H2,(H2,20,21,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHQNFRMZGYFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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